

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzoic acid

Cat. No.: B141226

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Amino-3,5-difluorobenzoic acid**, a crucial building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

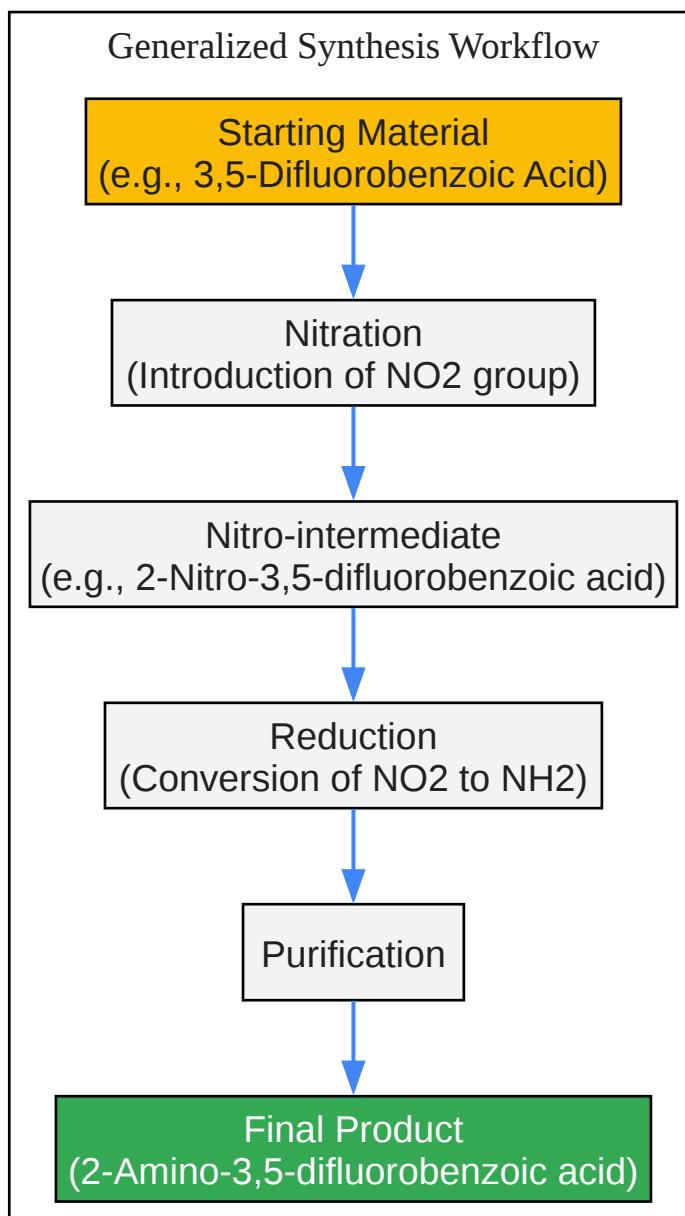
Core Properties and Specifications

2-Amino-3,5-difluorobenzoic acid is a difluorinated aromatic compound containing both an amine and a carboxylic acid functional group. These features make it a versatile intermediate in organic synthesis. The presence of fluorine atoms can impart unique characteristics to end products, such as enhanced thermal stability, modified electronic properties, and increased biological activity.

Property	Data	Reference
Molecular Formula	C7H5F2NO2	[1] [2] [3]
Molecular Weight	173.1 g/mol / 173.12 g/mol	[1] [2] [3]
CAS Number	126674-78-0	[1] [2]
Appearance	White to yellow to brown solid/powder	[4]
Purity	Typically available at $\geq 95\%$	[2] [5]
IUPAC Name	2-amino-3,5-difluorobenzoic acid	[4]
Density (Predicted)	$1.536 \pm 0.06 \text{ g/cm}^3$	[3]
Boiling Point (Predicted)	$291.8 \pm 40.0 \text{ }^\circ\text{C}$	[3]
Flash Point (Predicted)	$130.272 \text{ }^\circ\text{C}$	[3]
Storage Temperature	Refrigerator	[4]

Synthesis and Experimental Protocols

The synthesis of **2-Amino-3,5-difluorobenzoic acid** typically involves the nitration of a precursor followed by the reduction of the nitro group. A common synthetic route starts from 3,5-difluorobenzoic acid, which is first nitrated to prepare 2-nitro-3,5-difluorobenzoic acid.[\[3\]](#) The nitro group is then reduced to yield the final product.[\[3\]](#)

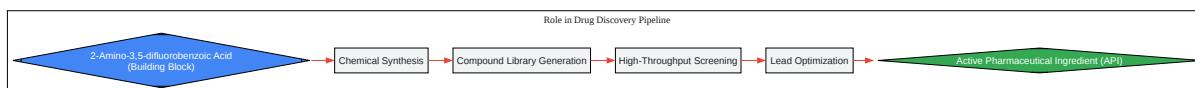

While a specific, detailed experimental protocol for **2-Amino-3,5-difluorobenzoic acid** was not found in the provided search results, a representative procedure for a structurally similar compound, 4-amino-3,5-difluorobenzoic acid, illustrates the general methodology.

Example Experimental Protocol: Synthesis of 4-amino-3,5-difluorobenzoic acid[\[6\]](#)[\[7\]](#)

This synthesis is conducted in two main stages:

- Formation of 4-amino-3,5-difluorobenzonitrile: 4-bromo-2,6-difluoroaniline and copper(I) cyanide (CuCN) are suspended in dimethylformamide (DMF) and refluxed for 24 hours.[\[6\]](#)[\[7\]](#)

- Hydrolysis to 4-amino-3,5-difluorobenzoic acid: The resulting 4-amino-3,5-difluorobenzonitrile is treated with a solution of sodium hydroxide and heated to reflux for 24 hours.[6][7] The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the product.[6][7] The crude product is then purified.


[Click to download full resolution via product page](#)

Generalized synthesis workflow for **2-Amino-3,5-difluorobenzoic acid**.

Applications in Research and Drug Development

2-Amino-3,5-difluorobenzoic acid is a valuable intermediate with applications in several key areas of chemical and pharmaceutical research.

- **Pharmaceutical Synthesis:** It serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine can influence a drug's metabolic stability, efficacy, and binding affinity. Fluorine-containing amino acids are becoming increasingly important in modern drug design.[8]
- **High-Performance Polymers:** This compound is used in the development of advanced polymers, such as polyimides, where its structure contributes to enhanced thermal and chemical resistance.
- **Agrochemicals:** Fluorinated aromatic compounds are frequently employed in the creation of new agrochemicals due to their inherent stability and biological activity.

[Click to download full resolution via product page](#)

Role of **2-Amino-3,5-difluorobenzoic acid** in drug discovery.

Safety and Handling

According to safety information, **2-Amino-3,5-difluorobenzoic acid** is classified with the signal word "Warning".[4] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,5-difluorobenzoic acid 97% Supplier in Mumbai, 2-Amino-3,5-difluorobenzoic acid 97% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-3,5-difluorobenzoic acid | 126674-78-0 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-3,5-difluorobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141226#2-amino-3-5-difluorobenzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com